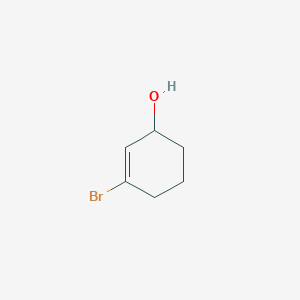

3-Bromo-2-cyclohexen-1-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

3-bromocyclohex-2-en-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9BrO/c7-5-2-1-3-6(8)4-5/h4,6,8H,1-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJHMYRCTYQIWSO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C=C(C1)Br)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Stereochemical Aspects in the Synthesis and Chemical Transformations of 3 Bromo 2 Cyclohexen 1 Ol

Stereoselective Synthesis of Allylic Alcohols and Halides

The controlled synthesis of specific stereoisomers of 3-bromo-2-cyclohexen-1-ol is of significant interest in organic synthesis, as the configuration of the chiral center profoundly influences the stereochemistry of subsequent products. Both enantioselective and diastereoselective methods are crucial in accessing stereochemically pure forms of this and related allylic alcohols and halides.

Enantioselective Methodologies

While specific enantioselective syntheses of this compound are not extensively documented in the literature, several established methods for the asymmetric synthesis of the closely related parent compound, (R)-cyclohex-2-enol, provide a conceptual framework for accessing enantiopure this compound. These methodologies can be broadly categorized into three main approaches: enantioselective deprotonation of a symmetric precursor, asymmetric reduction of a prochiral ketone, and enantioselective hydroboration of a diene.

One prominent strategy involves the enantioselective deprotonation of cyclohexene (B86901) oxide using a chiral lithium amide base. The chiral base selectively removes one of the two enantiotopic protons adjacent to the epoxide, leading to a chiral allylic alcohol after rearrangement. The choice of the chiral amine ligand is critical for achieving high enantioselectivity.

Another powerful approach is the asymmetric hydrosilylation of 2-cyclohexen-1-one (B156087) . In this method, a prochiral enone is reduced to the corresponding chiral allylic alcohol using a hydrosilane in the presence of a chiral catalyst, typically a transition metal complex with a chiral ligand. Subsequent hydrolysis of the silyl (B83357) ether yields the enantiomerically enriched alcohol.

A third strategy involves the enantioselective hydroboration of 1,3-cyclohexadiene . A chiral borane (B79455) reagent adds across one of the double bonds of the diene in a stereoselective manner. Oxidation of the resulting organoborane then furnishes the chiral allylic alcohol. The steric and electronic properties of the chiral borane are key to controlling the enantioselectivity of the process.

These analogous enantioselective strategies for the synthesis of (R)-cyclohex-2-enol are summarized in the table below, highlighting the potential for their adaptation to produce enantiopure this compound, likely by starting with a brominated analog of the initial substrate.

| Methodology | Starting Material | Chiral Catalyst/Reagent | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| Enantioselective Deprotonation | Cyclohexene oxide | Chiral Lithium Amide | 80-95 | 78-99 |

| Asymmetric Hydrosilylation | 2-Cyclohexen-1-one | Chiral ZnEt₂/pybox system | 88 | 26 |

| Enantioselective Hydroboration | 1,3-Cyclohexadiene | Di-(2-isocaranyl)borane | 94 | 68 |

Diastereoselective Control in Reaction Pathways

In addition to controlling the absolute stereochemistry at the carbinol center, the synthesis of substituted cyclohexenol (B1201834) derivatives often requires control over the relative stereochemistry of multiple chiral centers. The diastereoselectivity of reactions to form substituted cyclohexene rings is influenced by a variety of factors, including the nature of the reactants, the reaction conditions, and the presence of directing groups.

A common strategy for the diastereoselective synthesis of highly substituted cyclohexanone (B45756) precursors, which can be subsequently converted to cyclohexenols, involves cascade Michael-aldol reactions or double Michael additions. In these reactions, the stereochemical outcome is often governed by the formation of the most thermodynamically stable intermediate, which minimizes steric interactions. For instance, in the conjugate addition of curcumins to arylidenemalonates, highly functionalized cyclohexanones are formed with excellent diastereoselectivity. The observed diastereoselectivity can be rationalized by considering the transition state of the intramolecular cyclization step, where substituents preferentially adopt equatorial positions to avoid unfavorable steric interactions.

The table below presents data from a study on the diastereoselective synthesis of substituted cyclohexanones, illustrating the high levels of diastereomeric control that can be achieved in the formation of the cyclohexane (B81311) ring. Such principles of stereocontrol are applicable to the synthesis of diastereomerically enriched precursors to this compound.

| Reactant 1 | Reactant 2 | Yield (%) | Diastereomeric Ratio (dr) |

|---|---|---|---|

| Curcumin analog 1a | Arylidenemalonate 2a | 72 | >95:5 |

| Curcumin analog 1a | Arylidenemalonate 2b | 55 | >95:5 |

| p-Anisylcurcumin 1e | Arylidenemalonate 2b | 54 | 79:21 |

| p-Anisylcurcumin 1e | p-Tolylidenemalonate 2e | 42 | >95:5 |

Chiral Resolution and Recognition Techniques for Enantiomeric Purity

For racemic mixtures of this compound, chiral resolution techniques are essential for the separation of the enantiomers. Among the various methods available, enzymatic kinetic resolution has emerged as a particularly powerful and versatile tool.

Enzymatic Approaches to Kinetic Resolution

Enzymatic kinetic resolution (EKR) utilizes the stereoselectivity of enzymes, most commonly lipases, to differentiate between the two enantiomers of a racemic substrate. In the case of a racemic alcohol like this compound, a lipase (B570770) can catalyze the acylation of one enantiomer at a much faster rate than the other. This results in the formation of an enantioenriched ester and the unreacted, enantioenriched alcohol.

The efficiency of an enzymatic resolution is typically described by the enantiomeric ratio (E), which is a measure of the enzyme's selectivity. High E-values are indicative of a highly selective process, allowing for the isolation of both the product and the remaining starting material with high enantiomeric excess (ee). Lipases such as Candida antarctica lipase B (CALB) and Pseudomonas cepacia lipase (PSL) are frequently employed for the resolution of a wide range of chiral alcohols, including allylic and cyclic structures.

The choice of acyl donor and solvent can significantly impact the efficiency and selectivity of the resolution. Vinyl acetate (B1210297) is a commonly used acyl donor as the co-product, acetaldehyde, is volatile and does not interfere with the reaction. The reaction is typically carried out in a non-polar organic solvent to maintain the enzyme's activity.

| Substrate | Lipase | Conversion (%) | ee of (S)-alcohol (%) | ee of (R)-acetate (%) | Enantiomeric Ratio (E) |

|---|---|---|---|---|---|

| (R,S)-1-(3-(trimethylsilyl)phenyl)ethan-1-ol | CALB | 50 | >99 | >99 | >200 |

| (R,S)-1-(4-(trimethylsilyl)phenyl)ethan-1-ol | CALB | 50 | >99 | >99 | >200 |

| (R,S)-1-(3-(trimethylsilyl)phenyl)prop-2-en-1-ol | CALB | 50 | >99 | >99 | >200 |

| (R,S)-1-(4-(trimethylsilyl)phenyl)prop-2-en-1-ol | CALB | 50 | >99 | >99 | >200 |

Influence of Stereochemistry on Reactivity and Product Distribution

The stereochemistry of the chiral center at C-1 in this compound is expected to have a significant influence on its reactivity and the stereochemical outcome of its transformations. This is particularly relevant in reactions involving the hydroxyl group or the allylic bromide.

In nucleophilic substitution reactions at the C-1 position, the stereochemistry of the starting material will dictate the stereochemistry of the product, depending on the reaction mechanism. In a bimolecular nucleophilic substitution (S(_N)2) reaction, the nucleophile attacks from the side opposite to the leaving group, resulting in an inversion of configuration at the chiral center. Therefore, if an enantiomerically pure derivative of this compound (where the hydroxyl group has been converted to a good leaving group) undergoes an S(_N)2 reaction, the product will have the opposite absolute stereochemistry at C-1.

Conversely, a unimolecular nucleophilic substitution (S(_N)1) reaction proceeds through a planar carbocation intermediate. The nucleophile can then attack this intermediate from either face, leading to a racemic mixture of products. Thus, an S(_N)1 reaction starting from an enantiomerically pure precursor would result in a loss of stereochemical information.

For reactions involving the allylic bromide, the situation is more complex due to the possibility of both S(_N)2 and S(_N)2' pathways, as well as S(_N)1-type reactions involving a resonance-stabilized allylic cation. In an S(_N)2' reaction, the nucleophile attacks the γ-carbon (C-3), leading to a rearrangement of the double bond. The stereochemistry at C-1 can influence the facial selectivity of the nucleophilic attack at C-3, potentially leading to diastereomeric products if other stereocenters are present.

In S(_N)1 reactions of the allylic bromide, the intermediate allylic cation can be attacked by a nucleophile at either C-1 or C-3. The stereocenter at C-1 in the starting material would be lost in this process, but its initial configuration could influence the conformational preferences of the carbocation intermediate, potentially leading to a degree of stereochemical control in the product distribution, especially in enzyme-catalyzed reactions where the substrate is held in a specific conformation within the active site.

Reactivity and Chemical Transformations of 3 Bromo 2 Cyclohexen 1 Ol

Substitution Reactions at the Bromine Atom

The presence of a bromine atom on a doubly bonded carbon atom (a vinylic position) that is also allylic to the alcohol function dictates the course of substitution reactions. These transformations are crucial for creating new carbon-carbon and carbon-heteroatom bonds.

Nucleophilic Substitution Mechanisms (SN1 and SN2)

Nucleophilic substitution at the C-Br bond in 3-Bromo-2-cyclohexen-1-ol can theoretically proceed through different mechanisms, with its structure favoring pathways that can stabilize key intermediates. The secondary allylic nature of the halide suggests the potential for both SN1 and SN2 pathways, depending on the reaction conditions and the nucleophile.

An SN1 (Substitution Nucleophilic Unimolecular) mechanism involves the formation of a carbocation intermediate. ucsb.edu In the case of this compound, the departure of the bromide ion would generate a secondary vinyl cation. However, this cation is also allylic, allowing for resonance stabilization, which delocalizes the positive charge across the pi system. This stabilization is a critical factor that could facilitate an SN1 pathway, particularly with weak nucleophiles or in polar, protic solvents. For instance, solvolysis reactions, where the solvent acts as the nucleophile, often proceed through carbocation intermediates. pearson.com The reaction of the related compound, 3-bromo-1-methylcyclohexene, in hot ethanol (B145695) proceeds via an SN1 mechanism to form two ether products, underscoring the stability of the allylic carbocation intermediate. pearson.com

An SN2 (Substitution Nucleophilic Bimolecular) mechanism involves a one-step process where the nucleophile attacks the carbon atom at the same time as the leaving group departs. libretexts.orgscience-revision.co.uk This mechanism is characterized by an inversion of stereochemistry if the carbon is chiral. For this compound, an SN2 reaction would require the nucleophile to attack the sp²-hybridized carbon atom. While SN2 reactions at sp² centers are generally less common and slower than at sp³ centers, they are not impossible, especially with strong nucleophiles. The rate of an SN2 reaction is dependent on the concentration of both the substrate and the nucleophile. chegg.com

The choice between these mechanisms is often influenced by steric hindrance and the stability of the potential carbocation intermediate. ucsb.edulibretexts.org For this compound, the resonance-stabilized allylic carbocation makes the SN1 pathway a significant possibility under appropriate conditions.

Palladium-Catalyzed Cross-Coupling Reactions for Carbon-Carbon Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and vinyl halides like this compound are excellent substrates for these transformations. mdpi.com These reactions, such as the Suzuki, Heck, and Stille couplings, typically involve an oxidative addition of the C-Br bond to a Palladium(0) complex, followed by transmetalation (for Suzuki and Stille) or migratory insertion (for Heck) and reductive elimination to yield the final product and regenerate the catalyst.

Research has shown that derivatives of this compound can participate in sophisticated palladium-catalyzed cascade reactions. For example, the ether derivative 1-bromo-6-prop-2-ynyloxy-cyclohexene, prepared from this compound, undergoes a palladium-catalyzed cascade co-cyclization with bicyclopropylidene. nih.gov This reaction highlights the utility of the vinyl bromide moiety in constructing complex polycyclic systems.

| Cross-Coupling Reaction | Catalyst/Reagents | Coupling Partner | Product Type |

| Suzuki Coupling | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | Organoboron Reagent (R-B(OH)₂) | Aryl- or Vinyl-substituted cyclohexenol (B1201834) |

| Heck Coupling | Pd(OAc)₂, Base (e.g., Et₃N) | Alkene (R-CH=CH₂) | Alkenyl-substituted cyclohexenol |

| Stille Coupling | Pd(PPh₃)₄ | Organostannane Reagent (R-SnBu₃) | Aryl- or Vinyl-substituted cyclohexenol |

| Sonogashira Coupling | Pd(PPh₃)₄, CuI, Base | Terminal Alkyne (R-C≡CH) | Alkynyl-substituted cyclohexenol |

Derivatization Utilizing Organometallic Reagents

Beyond palladium-catalyzed reactions, the bromine atom can be replaced through reactions with other organometallic reagents, such as organolithium or Grignard reagents. These reactions can proceed through various mechanisms, including metal-halogen exchange or nucleophilic attack. For instance, treatment of a derivative of this compound with n-butyllithium (n-BuLi) at low temperatures can lead to the formation of an organolithium intermediate. nih.gov This highly reactive species can then be quenched with various electrophiles to introduce a wide range of substituents, effectively using the bromo-substituted compound as a synthetic building block.

Transformations Involving the Hydroxyl Functional Group

The allylic alcohol group in this compound is also a site of significant reactivity, allowing for a variety of functional group interconversions.

Esterification and Etherification Reactions

The hydroxyl group undergoes standard reactions to form esters and ethers.

Esterification: This reaction involves treating the alcohol with a carboxylic acid or its derivative (such as an acyl chloride or anhydride) to form an ester. The reaction is typically catalyzed by an acid or a base.

Etherification: The formation of ethers can be achieved under various conditions, most commonly through the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base, such as sodium hydride (NaH), to form an alkoxide. This nucleophilic alkoxide then displaces a halide from an alkyl halide in an SN2 reaction. A specific example is the reaction of this compound with sodium hydride followed by propargyl bromide to yield 1-bromo-6-prop-2-ynyloxy-cyclohexene. nih.gov

| Reaction Type | Reagents | Functional Group Formed |

| Esterification | R-COOH, Acid Catalyst | Ester (-OC(O)R) |

| Esterification | R-COCl, Pyridine | Ester (-OC(O)R) |

| Etherification (Williamson) | 1. NaH; 2. R-X | Ether (-OR) |

Oxidation to Cyclohexenone Derivatives

As a secondary allylic alcohol, the hydroxyl group of this compound can be oxidized to the corresponding ketone, 3-Bromo-2-cyclohexen-1-one. orgsyn.org This transformation is a key step in the synthesis of various substituted cyclohexenone systems. A variety of oxidizing agents can be employed for this purpose. Reagents like pyridinium (B92312) chlorochromate (PCC), pyridinium dichromate (PDC), or Swern and Dess-Martin oxidations are commonly used for the oxidation of secondary alcohols to ketones, particularly when over-oxidation or side reactions with other sensitive functional groups (like the double bond) need to be avoided. The oxidation of the related 3-methyl-2-cyclohexen-1-ol (B1293851) to 3-methyl-2-cyclohexenone is a well-established transformation. researchgate.net

| Oxidizing Agent | Reaction Name | Product |

| Pyridinium Chlorochromate (PCC) | PCC Oxidation | 3-Bromo-2-cyclohexen-1-one |

| (COCl)₂, DMSO, Et₃N | Swern Oxidation | 3-Bromo-2-cyclohexen-1-one |

| Dess-Martin Periodinane | Dess-Martin Oxidation | 3-Bromo-2-cyclohexen-1-one |

Reductive Cleavage to Olefins

The carbon-bromine bond in this compound is susceptible to reductive cleavage, a process that removes the bromine atom and typically results in the formation of an olefin. This transformation can be achieved using various reducing agents, with the specific outcome often dependent on the reaction conditions.

One common method for the reductive dehalogenation of vinyl bromides is the use of zinc dust in a suitable solvent. While specific studies on this compound are not extensively documented, analogous reactions with similar substrates suggest that treatment with activated zinc would likely lead to the formation of 2-cyclohexen-1-ol. The generally accepted mechanism involves the oxidative addition of zinc to the carbon-bromine bond, followed by protonolysis of the resulting organozinc intermediate to yield the debrominated product.

| Reagent/Catalyst | Substrate | Product(s) | Yield | Reference |

| Zinc Dust / Acetic Acid | This compound | 2-Cyclohexen-1-ol | Not Reported | (Postulated based on similar reactions) |

It is important to note that the efficiency of such reductive cleavages can be influenced by factors such as the choice of solvent, temperature, and the presence of additives.

Reactivity of the Cyclohexene (B86901) Double Bond

The double bond in the cyclohexene ring is a site of high electron density, making it susceptible to attack by electrophiles and radicals. These reactions allow for the introduction of new functional groups and the construction of more complex molecular architectures.

Electrophilic Additions and Functionalization

Electrophilic addition reactions are a hallmark of alkene chemistry. In the case of this compound, the double bond can react with a variety of electrophiles. The regioselectivity and stereoselectivity of these additions are influenced by the electronic effects of the bromo and hydroxyl substituents.

A characteristic example is the addition of bromine (Br₂). The reaction of an alkene with bromine typically proceeds through a cyclic bromonium ion intermediate. chemguide.co.ukyoutube.com Subsequent nucleophilic attack by a bromide ion occurs in an anti-fashion. For cyclohexene, this results in the formation of trans-1,2-dibromocyclohexane. youtube.com In the case of this compound, the presence of the existing bromine atom and the hydroxyl group would influence the stability of the intermediate carbocation and the regiochemical outcome of the addition.

| Electrophile | Substrate | Intermediate | Product(s) | Stereochemistry |

| Br₂ | Cyclohexene | Bromonium ion | trans-1,2-Dibromocyclohexane | anti-addition |

Radical Additions and Cyclization Pathways

The double bond of this compound can also participate in radical reactions. Radical initiators, such as azobisisobutyronitrile (AIBN), can trigger the addition of radicals across the double bond. More significantly, the presence of both a bromine atom and a double bond within the same molecule opens up pathways for intramolecular radical cyclization reactions.

Upon generation of a radical at a suitable position, typically by abstraction of the bromine atom using a radical initiator like tributyltin hydride, the resulting radical can attack the double bond to form a new ring. The regioselectivity of this cyclization (i.e., whether a five- or six-membered ring is formed) is governed by Baldwin's rules and the relative stability of the resulting cyclic radical intermediates. Such reactions are powerful tools for the construction of bicyclic systems.

Rearrangement Reactions and Cyclization Mechanisms

The structural arrangement of this compound, particularly the allylic alcohol and vinyl bromide moieties, makes it a candidate for various rearrangement and cyclization reactions, often under acidic or thermal conditions. These transformations can lead to the formation of new carbocyclic or heterocyclic ring systems.

One potential rearrangement pathway involves the protonation of the hydroxyl group, followed by the loss of water to generate an allylic carbocation. This carbocation can then undergo rearrangement to a more stable species, or be trapped by a nucleophile.

Advanced Spectroscopic Characterization and Structural Elucidation of 3 Bromo 2 Cyclohexen 1 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. Through the analysis of ¹H and ¹³C NMR spectra, along with two-dimensional techniques, it is possible to map out the carbon skeleton and the precise location of each hydrogen atom.

The ¹H NMR spectrum of 3-Bromo-2-cyclohexen-1-ol provides information on the chemical environment, number, and connectivity of protons. The chemical shifts are influenced by the electronegativity of adjacent atoms (bromine and oxygen) and the anisotropic effects of the double bond. The predicted chemical shifts and multiplicities for the proton signals are detailed in Table 1.

The proton-decoupled ¹³C NMR spectrum reveals the number of chemically distinct carbon environments. The presence of the double bond is indicated by signals in the vinyl region (δ 100-150 ppm), while the carbon bearing the hydroxyl group appears further downfield due to the oxygen's deshielding effect. Predicted ¹³C NMR chemical shifts are presented in Table 2.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound Data is estimated based on typical chemical shifts for similar structural motifs.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H1 (CH-OH) | ~ 4.2 - 4.4 | Multiplet |

| H2 (C=CH) | ~ 6.1 - 6.3 | Multiplet |

| H4 (CH₂) | ~ 2.2 - 2.5 | Multiplet |

| H5 (CH₂) | ~ 1.7 - 2.0 | Multiplet |

| H6 (CH₂) | ~ 1.9 - 2.2 | Multiplet |

| OH | Variable (broad singlet) | Broad Singlet |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound Data is estimated based on typical chemical shifts for similar structural motifs.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C1 (CH-OH) | ~ 65 - 70 |

| C2 (=CH) | ~ 128 - 132 |

| C3 (=C-Br) | ~ 120 - 125 |

| C4 (CH₂) | ~ 30 - 35 |

| C5 (CH₂) | ~ 18 - 23 |

| C6 (CH₂) | ~ 25 - 30 |

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals observed in 1D spectra and confirming the molecular structure.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, cross-peaks would be expected between:

H1 and its neighbors on C2 and C6.

H2 and its neighbor on C1.

The protons on C4 with the protons on C5.

The protons on C5 with the protons on C4 and C6.

The protons on C6 with the protons on C1 and C5.

HETCOR (Heteronuclear Correlation) or HMQC (Heteronuclear Multiple Quantum Coherence): These experiments establish one-bond correlations between protons and the carbons to which they are directly attached. Expected correlations would be observed between:

H1 and C1

H2 and C2

H4 protons and C4

H5 protons and C5

H6 protons and C6

These 2D techniques provide definitive evidence for the connectivity of the atoms within the molecule, confirming the proposed structure.

The cyclohexene (B86901) ring exists in a half-chair conformation to minimize steric and torsional strain. In this conformation, the substituents can occupy axial, pseudo-axial, equatorial, or pseudo-equatorial positions. The preferred conformation of this compound can be inferred from the coupling constants (J-values) observed in the high-resolution ¹H NMR spectrum. nih.govauremn.org.br

The magnitude of the vicinal coupling constant (³J) between adjacent protons is dependent on the dihedral angle between them, as described by the Karplus equation. For instance, a large coupling constant between H1 and the adjacent axial proton on C6 would suggest a pseudo-axial orientation for H1, which would place the hydroxyl group in a pseudo-equatorial position. Conversely, a small coupling constant would suggest a pseudo-equatorial H1 and a pseudo-axial hydroxyl group. The analysis of these coupling constants allows for the determination of the predominant half-chair conformation in solution. nih.govauremn.org.br

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry provides crucial information about the molecular weight and the fragmentation pattern of a molecule, which aids in its identification. For this compound (C₆H₉BrO), the mass spectrum would exhibit a characteristic molecular ion peak. Due to the natural abundance of two stable bromine isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), the molecular ion will appear as a pair of peaks (M⁺ and M+2) of nearly equal intensity. libretexts.org

The fragmentation of the molecular ion provides structural clues. Common fragmentation pathways for cyclic alcohols include the loss of a water molecule (H₂O, 18 amu) and alpha-cleavage. libretexts.orgwhitman.eduyoutube.com Key expected fragments are listed in Table 3.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| m/z (mass/charge) | Corresponding Fragment | Fragmentation Pathway |

| 176/178 | [C₆H₉BrO]⁺ | Molecular Ion (M⁺) |

| 158/160 | [C₆H₇Br]⁺ | Loss of H₂O (M - 18) |

| 97 | [C₆H₉O]⁺ | Loss of Br radical |

| 79 | [C₆H₇]⁺ | Loss of Br and H₂O |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of this compound would be dominated by absorptions corresponding to the hydroxyl group and the carbon-carbon double bond. pressbooks.pubvscht.czmaricopa.edu

The key vibrational modes and their expected absorption ranges are summarized in Table 4. The presence of a strong, broad band in the 3200-3600 cm⁻¹ region is a definitive indicator of the O-H stretch of the alcohol, while the absorption around 1640-1680 cm⁻¹ confirms the presence of the C=C double bond. pressbooks.pubvscht.czmaricopa.edu

Table 4: Characteristic Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

| Alcohol (O-H) | Stretching | 3200 - 3600 | Strong, Broad |

| Vinylic (=C-H) | Stretching | ~ 3020 - 3080 | Medium |

| Aliphatic (C-H) | Stretching | ~ 2850 - 2960 | Medium-Strong |

| Alkene (C=C) | Stretching | ~ 1640 - 1680 | Medium |

| Alcohol (C-O) | Stretching | ~ 1050 - 1150 | Strong |

| Bromoalkene (C-Br) | Stretching | ~ 500 - 600 | Medium-Strong |

Computational Chemistry and Mechanistic Elucidation of Reactions Involving 3 Bromo 2 Cyclohexen 1 Ol

Density Functional Theory (DFT) Studies on Reactivity and Selectivity

Density Functional Theory (DFT) has become a primary method for investigating the electronic structure and reactivity of organic molecules. mdpi.com For 3-Bromo-2-cyclohexen-1-ol, DFT calculations can illuminate various aspects of its chemical nature. By calculating molecular orbitals, electron density distribution, and electrostatic potential, researchers can predict the most likely sites for nucleophilic or electrophilic attack.

For instance, the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in predicting reactivity. The HOMO indicates the region from which an electron is most likely to be donated (nucleophilic character), while the LUMO shows where an electron is most likely to be accepted (electrophilic character). In this compound, the electron-withdrawing effect of the bromine atom and the hydroxyl group, combined with the π-system of the double bond, creates a nuanced electronic environment.

Key applications of DFT for this compound would include:

Mapping the Electrostatic Potential Surface (EPS): An EPS map would visually represent the electron-rich and electron-poor regions of the molecule, guiding predictions about intermolecular interactions.

Calculating Atomic Charges: Determining the partial charges on each atom can help in identifying electrophilic carbon atoms and nucleophilic oxygen or bromine atoms.

Analyzing Frontier Molecular Orbitals: The energies and shapes of the HOMO and LUMO can predict the feasibility and regioselectivity of pericyclic reactions, such as Diels-Alder reactions, where this compound could act as a dienophile.

Below is a hypothetical data table illustrating the type of information that could be generated from DFT calculations on this compound and a related reactant in a hypothetical substitution reaction.

| Parameter | This compound | Nucleophile (e.g., CH₃O⁻) |

| HOMO Energy (eV) | -6.8 | -2.5 |

| LUMO Energy (eV) | -0.5 | +1.2 |

| HOMO-LUMO Gap (eV) | 6.3 | 3.7 |

| Calculated Dipole Moment (Debye) | 2.1 | N/A |

| Mulliken Atomic Charge on C1 | +0.25 | N/A |

| Mulliken Atomic Charge on C3 | +0.15 | N/A |

This is a hypothetical table for illustrative purposes.

Molecular Modeling of Reaction Transition States and Intermediates

Understanding a reaction's mechanism requires identifying the structures and energies of all intermediates and, crucially, the transition states that connect them. Molecular modeling, often using DFT or other high-level computational methods, allows for the in-silico "visualization" of these transient species which are often impossible to observe experimentally.

For reactions involving this compound, such as nucleophilic substitution (SN2' or SN2) or elimination (E2), computational modeling can be used to:

Locate Transition State Geometries: By searching the potential energy surface, algorithms can find the lowest-energy path between reactants and products, identifying the geometry of the transition state.

Calculate Activation Energies: The energy difference between the reactants and the transition state determines the reaction rate. By calculating this barrier, chemists can predict how fast a reaction will proceed and under what conditions.

Investigate Reaction Intermediates: If a reaction proceeds through one or more intermediates, such as carbocations, their stability and geometry can be calculated to understand the reaction pathway. For example, in a potential solvolysis reaction, the stability of the allylic carbocation formed upon departure of the bromide could be assessed. pearson.com

The following table presents hypothetical calculated energies for a proposed SN2' reaction pathway.

| Species | Relative Energy (kcal/mol) | Key Geometric Feature |

| Reactants (this compound + Nucleophile) | 0.0 | - |

| Transition State | +15.2 | C-Nucleophile bond forming, C-Br bond breaking |

| Products | -10.5 | C-Nucleophile bond formed, Br⁻ departed |

This is a hypothetical table for illustrative purposes.

Theoretical Predictions of Reaction Pathways and Stereochemical Outcomes

A significant advantage of computational chemistry is its ability to predict the outcome of a reaction, including its stereochemistry, before it is ever run in a lab. researchgate.net For a chiral molecule like this compound (with a stereocenter at the C1 position), predicting the stereochemical outcome of a reaction is of paramount importance.

Computational models can be used to explore different reaction pathways and determine which is energetically favored. For example, in a reaction where a nucleophile attacks the cyclohexene (B86901) ring, there might be multiple possible stereochemical outcomes. By calculating the activation energies for the transition states leading to each stereoisomer, a prediction can be made about which product will be favored.

This is particularly useful in asymmetric catalysis, where a chiral catalyst directs a reaction towards a specific stereoisomer. Computational modeling can help to understand the interactions between the substrate (this compound), the reactant, and the catalyst in the transition state, explaining the origin of the enantioselectivity.

A hypothetical comparison of activation energies for pathways leading to different stereoisomers is presented below.

| Reaction Pathway | Transition State Energy (kcal/mol) | Predicted Major/Minor Product |

| Pathway A (leading to R-product) | 20.1 | Minor |

| Pathway B (leading to S-product) | 18.5 | Major |

This is a hypothetical table for illustrative purposes.

Synthetic Applications and Broader Utility of 3 Bromo 2 Cyclohexen 1 Ol in Complex Molecule Synthesis

3-Bromo-2-cyclohexen-1-ol as a Versatile Synthetic Building Block

This compound is a bifunctional organic molecule that serves as a versatile building block in chemical synthesis due to its distinct reactive sites: a vinyl bromide, an allylic alcohol, and an alkene. This combination allows for a wide array of chemical transformations, making it a valuable precursor for constructing more complex molecular architectures. The reactivity of the carbon-bromine bond in vinyl halides is intermediate between that of aryl and alkyl halides, providing a balance of stability and reactivity that is advantageous for many applications.

The primary utility of the vinyl bromide moiety lies in its participation in palladium-catalyzed cross-coupling reactions. These reactions are foundational to modern organic synthesis for their ability to form carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. For instance, this compound is a suitable substrate for the Suzuki-Miyaura coupling, reacting with organoboron compounds to form new carbon-carbon bonds at the C3-position of the cyclohexene (B86901) ring. organic-chemistry.org Similarly, it can participate in Heck reactions, Stille couplings, and other related transformations that proceed via an oxidative addition step of the catalyst into the carbon-bromine bond. acs.org

The allylic alcohol group also imparts significant reactivity. The hydroxyl group can be a site for derivatization, such as etherification or esterification, or it can be oxidized to the corresponding ketone, 3-bromocyclohex-2-enone. Furthermore, the allylic nature of the alcohol makes it susceptible to nucleophilic substitution reactions. Under acidic conditions or with Lewis acid catalysis, the loss of the hydroxyl group can generate a resonance-stabilized allylic carbocation. This intermediate can then be attacked by a variety of nucleophiles. This reactivity is analogous to the solvolysis mechanism observed in similar structures like 3-bromo-1-methylcyclohexene, which readily forms a stabilized carbocation upon departure of the bromide leaving group. pearson.com

The alkene double bond can also undergo a range of addition reactions. For example, it is susceptible to electrophilic attack, allowing for reactions such as catalytic enantioselective dibromination, which can install two bromine atoms across the double bond to create chiral building blocks. wisc.edu

The table below summarizes the key reactive sites of this compound and their corresponding synthetic applications.

| Functional Group | Position | Potential Reactions | Resulting Transformation |

| Vinyl Bromide | C3 | Palladium-catalyzed cross-coupling (e.g., Suzuki, Heck) | C-C or C-heteroatom bond formation |

| Allylic Alcohol | C1 | Oxidation, Etherification, Esterification | Ketone, Ether, Ester formation |

| Allylic System | C1-C3 | Nucleophilic Substitution (SN1-type) | Substitution of the hydroxyl group |

| Alkene | C2-C3 | Electrophilic Addition (e.g., Halogenation) | Saturation with functionalization |

Role in the Preparation of Complex Organic Molecules and Natural Product Derivatives

The structural motif of a substituted cyclohexene is a common feature in a multitude of complex organic molecules, including a wide range of natural products such as terpenoids and alkaloids. This compound represents a powerful starting material for accessing these core structures. Its ability to undergo predictable and high-yielding cross-coupling reactions allows for the direct installation of complex carbon frameworks onto the cyclohexene ring.

In the context of total synthesis, a retrosynthetic analysis of a target molecule containing a 3-arylcyclohexenol core would logically lead back to this compound as a key precursor. For example, a Suzuki-Miyaura coupling reaction between this compound and a suitable arylboronic acid could efficiently assemble the desired 3-arylcyclohexenol intermediate. This strategy provides a convergent and flexible approach, allowing for the synthesis of a library of analogues by simply varying the boronic acid coupling partner.

While specific, published total syntheses commencing directly from isolated this compound are not extensively documented, the utility of the closely related ketone, 3-bromocyclohex-2-enone, is well-established. The alcohol can be readily prepared from this ketone via stereoselective reduction of the carbonyl group. This two-step sequence (ketone synthesis followed by reduction) provides reliable access to the this compound building block, which can then be employed in subsequent, complexity-building steps. This strategic use as an early-stage intermediate is crucial for constructing the foundational scaffolds of intricate target molecules.

Contributions to Modern Organobromine Chemistry

The chemistry of this compound and related vinyl bromides contributes significantly to the landscape of modern organobromine chemistry. Historically, organobromine compounds were often used as simple alkylating agents or in elimination reactions. However, the advent of transition-metal catalysis has transformed their role, repositioning them as versatile coupling partners for sophisticated bond constructions.

This compound is an exemplar of this modern utility. Its participation in palladium-catalyzed reactions highlights the selective reactivity of the sp²-hybridized carbon-bromine bond. acs.org These reactions demonstrate a key principle of modern synthesis: the use of otherwise stable C-Br bonds as "handles" for catalytic functionalization. This approach offers significant advantages over classical methods, including milder reaction conditions, greater functional group tolerance, and higher selectivity.

Furthermore, the presence of the allylic alcohol in the same molecule introduces the potential for intramolecular reactions and diastereoselective control. The hydroxyl group can act as a directing group in certain catalytic processes or participate in subsequent cyclization cascades after an initial coupling event at the bromide position. This interplay between two distinct functional groups within one molecule allows for the development of elegant and efficient synthetic strategies, a central goal in contemporary organic chemistry. The study of such bifunctional molecules pushes the boundaries of organobromine chemistry beyond simple transformations, exploring its application in building three-dimensional complexity from simple, cyclic precursors.

Strategies for Late-Stage Functionalization

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry and materials science that involves modifying a complex, often biologically active, molecule in the final steps of its synthesis. This approach allows for the rapid generation of analogues for structure-activity relationship (SAR) studies without the need for a lengthy de novo synthesis for each new derivative.

While this compound is a building block used in the early stages of a synthesis, the structures derived from it are excellent candidates for LSF strategies. For instance, after using the vinyl bromide for a Suzuki-Miyaura coupling to install an aromatic ring, the resulting 3-aryl-2-cyclohexen-1-ol product contains multiple sites amenable to LSF.

A common LSF strategy involves the selective C-H functionalization of the newly introduced aromatic ring. Using modern photoredox or transition-metal catalysis, specific C-H bonds on the aryl moiety can be converted to C-F, C-CF₃, or C-alkyl bonds, among others. This allows chemists to fine-tune the electronic and steric properties of the molecule at a very late stage. For example, a derivative synthesized from this compound could be subjected to C-H alkylation using alkylfluoroborates under photoredox conditions to explore the impact of lipophilicity on biological activity.

Another LSF strategy could target the allylic alcohol. If this functional group is carried through the synthesis, it could be oxidized or converted to an ether or ester in the final step, providing another vector for diversification. The ability to build a core structure using this compound and then apply diverse LSF reactions to the resulting product demonstrates the strategic value of this building block in modern drug discovery and materials development programs.

Emerging Trends and Sustainable Chemistry Approaches for Brominated Cyclohexenols

Integration of Green Chemistry Principles in Synthetic Design

The application of the 12 Principles of Green Chemistry provides a framework for designing safer and more sustainable synthetic routes for brominated cyclohexenols. yale.edusigmaaldrich.com These principles address the entire lifecycle of a chemical process, from the choice of starting materials to the generation of waste.

A primary focus is the replacement of hazardous reagents. Traditionally, the synthesis of bromohydrins involves molecular bromine (Br₂), a toxic and corrosive substance that is difficult to handle safely. nih.gov A greener alternative is the use of N-bromosuccinimide (NBS), a solid reagent that is easier and safer to manage. wikipedia.orgmasterorganicchemistry.com NBS can serve as a convenient source of electrophilic bromine and is effective for producing bromohydrins from alkenes when used in aqueous solvent systems. wikipedia.orglibretexts.org

The choice of solvent is another critical aspect of green synthetic design. Many classic organic reactions employ chlorinated solvents, which are often toxic and environmentally persistent. Green chemistry promotes the use of safer solvents such as water, supercritical fluids, or bio-based solvents like Cyrene. mdpi.comrsc.orgnih.gov For the synthesis of bromohydrins, conducting the reaction in aqueous media or mixtures with solvents like dimethyl sulfoxide (B87167) (DMSO) not only improves safety but can also be essential for the desired reaction pathway. wikipedia.orgma.edu

Key green chemistry principles applied to the synthesis of brominated cyclohexenols include:

Waste Prevention: Designing syntheses to minimize waste is preferable to treating waste after it has been created. sigmaaldrich.comacs.org

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.orggreenchemistry-toolkit.org Oxidative bromination using bromide salts and an oxidant has a better atom economy than using high molecular weight reagents like NBS, where the succinimide (B58015) portion becomes a byproduct. nih.gov

Less Hazardous Chemical Syntheses: Wherever practicable, synthetic methods should use and generate substances with little or no toxicity. yale.edu This directly motivates the move from Br₂ to alternatives like NBS or the in situ generation of bromine. nih.govmasterorganicchemistry.com

Safer Solvents and Auxiliaries: The use of auxiliary substances like solvents should be made unnecessary or innocuous. sigmaaldrich.com Aqueous systems are highly preferred for bromohydrin formation. wikipedia.org

| Parameter | Traditional Approach | Green Chemistry Approach |

|---|---|---|

| Brominating Agent | Molecular Bromine (Br₂) | N-Bromosuccinimide (NBS) or in situ generated Br₂ from HBr/NaBr + oxidant nih.govmasterorganicchemistry.comnih.gov |

| Solvent | Carbon Tetrachloride (CCl₄), Chloroform (CHCl₃) | Water, Dimethyl Sulfoxide (DMSO), Cyrene, or solvent-free conditions wikipedia.orgmdpi.comrsc.org |

| Safety Profile | High (toxic, corrosive, volatile reagents) | Improved (solid, less volatile reagents, aqueous media) masterorganicchemistry.com |

| Waste Generation | High (halogenated solvents, stoichiometric byproducts) | Reduced (recyclable catalysts, innocuous byproducts like water) nih.gov |

| Atom Economy | Variable, can be low depending on the specific reaction | Potentially higher, especially with catalytic oxidative bromination acs.orgnih.gov |

Development of Catalytic Methodologies for Enhanced Reaction Efficiency and Selectivity

Catalysis is a cornerstone of green chemistry, as catalytic reagents are superior to stoichiometric ones by enabling reactions with high efficiency and selectivity while being used in small amounts. yale.eduacs.org The development of catalytic systems for the synthesis of brominated cyclohexenols can lead to significant improvements in yield, reduction of byproducts, and milder reaction conditions.

Organocatalysis: Asymmetric halogenation reactions have been developed using chiral organocatalysts. For instance, the enantioselective bromohydroxylation of cinnamyl alcohols has been achieved with high enantiomeric excess using (DHQD)₂PHAL as the catalyst, demonstrating the potential for producing chiral bromohydrins. rsc.orgnih.govsemanticscholar.org Such methodologies could be adapted for cyclohexene (B86901) derivatives to produce enantiomerically enriched 3-Bromo-2-cyclohexen-1-ol.

Enzymatic Catalysis: Nature utilizes a variety of halogenase enzymes to perform highly selective halogenation of organic substrates under mild, aqueous conditions. rsc.org Flavin-dependent halogenases, for example, catalyze electrophilic halogenation on electron-rich substrates. nih.gov These enzymes can oxidize halide ions to generate a hypohalous acid species, which then reacts with the substrate. rsc.orgnih.gov While the direct application to this compound synthesis is still an area of research, biocatalysis represents a promising frontier for sustainable synthesis. unipd.it

Phase-Transfer Catalysis (PTC): This technique is particularly useful in reactions involving reagents that are soluble in different, immiscible phases, such as an aqueous phase containing an inorganic salt and an organic phase with the substrate. theaic.org Phase-transfer catalysts, like quaternary ammonium (B1175870) salts, facilitate the transport of one reactant across the phase boundary to react with the other. theaic.org PTC can enable the use of greener solvent systems (like water/organic biphasic systems) and can improve reaction rates and yields in bromination reactions. nih.govacs.org

| Catalyst Type | Example/Principle | Potential Advantages for Bromocyclohexenol Synthesis |

|---|---|---|

| Organocatalysis | Chiral amine or phosphoric acid derivatives (e.g., (DHQD)₂PHAL) nih.gov | Enantioselective synthesis, metal-free, mild conditions. |

| Biocatalysis | Halogenases, Haloperoxidases rsc.orgbohrium.com | High regio- and stereoselectivity, aqueous media, ambient temperature/pressure. |

| Phase-Transfer Catalysis | Quaternary ammonium salts (e.g., TBAB) acs.org | Enables use of biphasic systems (e.g., water/organic), improves reaction rates with inorganic reagents. theaic.org |

| Metal Catalysis | Iridium or Cobalt-based catalysts for allylic oxidation/dehydrogenation nih.govmdpi.com | High efficiency, potential for novel reaction pathways (e.g., starting from cyclohexene). |

Implementation of Flow Chemistry and Electrochemical Synthesis Techniques

Flow Chemistry: Continuous flow chemistry involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. This technology offers significant advantages over traditional batch processing, especially for hazardous reactions. The in situ generation of toxic or unstable reagents, such as molecular bromine, is a key benefit. nih.gov For the synthesis of brominated cyclohexenols, a flow system can be designed where a bromide salt solution is oxidized in one module to generate bromine, which is then immediately mixed with the cyclohexene derivative in a second module. nih.gov The small reactor volumes and high surface-area-to-volume ratios in flow reactors allow for excellent control over reaction temperature and mixing, minimizing the risk of runaway reactions and improving product selectivity. rsc.org

Electrochemical Synthesis: Electrosynthesis uses electricity to drive chemical reactions, offering a green alternative to conventional chemical oxidants or reductants. mdpi.com For bromination, an electrochemical cell can be used to oxidize inexpensive and readily available bromide salts (like NaBr or KBr) at the anode to generate the active brominating species. mdpi.comresearchgate.net This approach avoids the use of stoichiometric chemical oxidants, which often generate significant waste. The reaction can be finely tuned by controlling the applied voltage or current. Electrochemical bromofunctionalization of alkenes has been successfully demonstrated in flow reactors, combining the advantages of both technologies to create a safe, efficient, and sustainable process for producing bromohydrins. rsc.org Recent studies have also shown that electrochemical methods can be paired with phase-transfer catalysis to achieve asymmetric bromocyclization, further expanding the utility of this technique. nih.gov

| Parameter | Traditional Batch Synthesis | Flow Chemistry | Electrochemical Synthesis |

|---|---|---|---|

| Reagent Handling | Storage and handling of bulk hazardous reagents (e.g., Br₂) | In situ generation and immediate consumption of hazardous reagents nih.gov | Avoids chemical oxidants; uses electricity as a "clean" reagent mdpi.com |

| Safety | Higher risk of thermal runaway and exposure | Enhanced safety due to small reaction volumes and superior heat control rsc.org | Controlled generation of reactive species, often at ambient temperature researchgate.net |

| Scalability | Often challenging to scale up safely | Easily scalable by extending operation time ("scaling out") | Scalable by increasing electrode surface area or reactor number |

| Waste Profile | Byproducts from stoichiometric reagents | Reduced waste through higher selectivity and in situ generation | Minimal waste, as the main "reagent" is the electron; often only H₂ is produced at the cathode researchgate.net |

| Selectivity Control | Difficult to control due to mixing and temperature gradients | Precise control over stoichiometry, residence time, and temperature rsc.org | Tunable selectivity by adjusting electrode potential and current density |

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 3-Bromo-2-cyclohexen-1-ol, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via bromination of 2-cyclohexen-1-ol derivatives. Key methods include:

- Electrophilic addition : Using N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) under controlled temperatures (0–25°C) to minimize side reactions like allylic bromination .

- Halogen exchange : Substituting chlorine or iodine in analogous structures (e.g., 1-Chlorohex-5-en-2-ol) with bromine via nucleophilic substitution, requiring catalytic Lewis acids like ZnBr₂ .

- Optimization Tip : Monitor reaction progress via TLC or GC-MS to avoid over-bromination. Yields >75% are achievable with stoichiometric control and inert atmospheres.

Q. How can researchers validate the purity and structure of this compound?

- Methodological Answer : Use a combination of:

- Spectroscopy :

- ¹H NMR : Look for characteristic peaks: δ 4.5–5.5 ppm (olefinic protons), δ 3.8–4.2 ppm (hydroxyl-bearing methine proton), and δ 2.1–2.8 ppm (cyclohexene ring protons) .

- IR : Confirm hydroxyl (3200–3600 cm⁻¹) and C-Br (500–600 cm⁻¹) stretches.

- Chromatography : HPLC with UV detection (λ = 210 nm) to assess purity (>95%).

- Table : Key spectral data for this compound:

| Technique | Key Signals | Reference |

|---|---|---|

| ¹H NMR (CDCl₃) | δ 5.2 (m, 1H, CH-Br), δ 4.1 (s, 1H, OH) | |

| IR (neat) | 3450 cm⁻¹ (OH), 580 cm⁻¹ (C-Br) |

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its reactivity in Diels-Alder reactions?

- Methodological Answer : The axial vs. equatorial orientation of the bromine and hydroxyl groups affects electron density and steric hindrance:

- Axial bromine : Increases electron-withdrawing effects, accelerating dienophile reactivity but may hinder endo transition states.

- Equatorial hydroxyl : Enhances hydrogen bonding with dienes, stabilizing intermediates.

- Experimental Design : Compare reaction rates and regioselectivity using diastereomerically pure samples. Use NOESY NMR to confirm spatial arrangements .

Q. How can contradictory data in kinetic studies of this compound hydrolysis be resolved?

- Methodological Answer : Discrepancies in rate constants (e.g., pH-dependent vs. solvent-dependent studies) arise from:

- Competing mechanisms : SN1 vs. SN2 pathways. Perform isotopic labeling (e.g., ¹⁸O in water) to track nucleophilic attack sites.

- Solvent effects : Use dielectric constant adjustments (e.g., dioxane-water mixtures) to isolate solvent participation .

- Control Experiments : Repeat under anhydrous conditions and compare with protic solvents.

Q. What strategies optimize this compound as a precursor for natural product synthesis?

- Methodological Answer : Leverage its bifunctional (Br, OH) structure for:

- Cross-coupling : Suzuki-Miyaura reactions with boronic acids to form biaryl intermediates. Use Pd(PPh₃)₄ and K₂CO₃ in THF .

- Protection-Deprotection : Temporarily mask the hydroxyl group (e.g., as a silyl ether) to direct bromine participation in ring-forming reactions .

Q. How do computational methods predict the regioselectivity of this compound in electrophilic attacks?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA to model charge distribution (Mulliken charges) and frontier molecular orbitals (HOMO/LUMO).

- Example : Bromine’s electronegativity lowers HOMO energy at C3, directing electrophiles to C2. Validate with experimental bromination patterns .

Safety & Handling

Q. What are critical safety protocols for handling this compound in the lab?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.